4-(1H-imidazol-1-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-imidazol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-8(1)11-6-5-10-7-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDMBEDJCZRWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309602 | |
| Record name | 4-(1H-Imidazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25700-16-7 | |
| Record name | 4-(1H-Imidazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Imidazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-imidazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies
Direct Synthetic Routes to 4-(1H-imidazol-1-yl)pyridine
The direct formation of the this compound scaffold is of significant interest. Key approaches include N-arylation, condensation reactions, and Hantzsch-type syntheses.
N-arylation is a prominent method for forging the crucial bond between the imidazole (B134444) and pyridine (B92270) rings. This typically involves the coupling of an imidazole with a pyridine derivative.
Ullmann Condensation: A classic approach, the Ullmann reaction, facilitates the coupling of aryl halides with nucleophiles. In this context, it can be used to couple imidazole with a 4-halopyridine. While effective, traditional Ullmann conditions often require high temperatures and copper catalysts, which can lead to residual metal contamination. Modern variations have aimed to improve these conditions. For instance, a two-step synthesis involving the Ullmann reaction of p-bromoanisole and imidazole followed by demethylation has been developed to circumvent issues associated with direct coupling with p-bromophenol, such as difficult purification due to hydrogen bonding. Ligand-promoted copper(I)-catalyzed Ullmann coupling of aryl halides with imidazoles has also been reported, using catalytic amounts of both the copper salt and the ligand. google.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a milder and more versatile alternative to the Ullmann condensation for forming C-N bonds. researchgate.netarkat-usa.org It has been successfully employed for the N-arylation of imidazoles with aryl halides. connectjournals.com The reaction's efficiency can be influenced by the choice of ligands and reaction conditions. purdue.edu Functionalized imidazolium (B1220033) salts have also been developed as efficient catalysts for Buchwald-Hartwig type C–N cross-coupling reactions. rsc.org
Copper-Catalyzed N-Arylation: Copper-based catalysts remain a staple in N-arylation reactions due to their cost-effectiveness. organic-chemistry.org Ligand-free copper-catalyzed Ullmann-type C-N coupling has been demonstrated for the synthesis of N-arylimidazoles. sorbonne-universite.fr Pyridine N-oxides have been explored as effective ligands in copper-catalyzed N-arylation of imidazoles in water, offering a more environmentally friendly approach. acs.org Additionally, functional 1,8-naphthyridine (B1210474) copper(I) complexes have shown high efficiency as catalysts for the N-arylation of imidazoles. niscpr.res.in
| N-Arylation Method | Catalyst/Reagents | Key Features |
| Ullmann Condensation | Copper (e.g., CuI, CuO) | Classic method, often requires harsh conditions. |
| Buchwald-Hartwig Amination | Palladium complexes with various ligands | Milder conditions, broader substrate scope. researchgate.netarkat-usa.org |
| Copper-Catalyzed N-Arylation | Copper salts (with or without ligands) | Cost-effective, with greener variations being developed. organic-chemistry.orgacs.org |
Condensation reactions provide a direct pathway to construct the this compound core. One-pot syntheses are particularly attractive as they streamline the process, improve efficiency, and reduce waste.
A notable example is the novel three-component, one-pot condensation of aldehydes, o-picolylamines, and isocyanides to yield 1H-imidazol-4-yl-pyridines. researchgate.netnih.gov This multicomponent reaction (MCR) approach offers a straightforward route to generate molecular complexity in a single step. researchgate.net The synthesis of 4-((1H-imidazol-1-yl)methyl)pyridine can also be achieved through condensation reactions between imidazole and pyridine derivatives. ontosight.ai
The Hantzsch pyridine synthesis is a well-established multi-component reaction for creating pyridine rings. wikipedia.orgtandfonline.com While typically involving an aldehyde, a β-ketoester, and a nitrogen source like ammonia, it can be adapted to incorporate pre-existing imidazole structures. wikipedia.orgrrbdavc.orgresearchgate.net This would involve using an imidazole-containing building block as one of the components in the condensation. For instance, a novel series of 2, 6-bis (substituted phenyl)-1, 4-dihydro-3, 5-di (1H-imidazol-1-yl)-4-(substituted phenyl) pyridine derivatives have been synthesized, highlighting the integration of imidazole moieties into a dihydropyridine (B1217469) ring. derpharmachemica.com
Synthesis of Substituted this compound Derivatives
Once the core this compound structure is in hand, further modifications can be made to either the imidazole or the pyridine ring to generate a library of derivatives.
Controlling the position of new functional groups is a critical aspect of synthesizing specific derivatives.
On the Imidazole Ring: The imidazole ring has multiple positions that can be functionalized. Directing groups can be employed to guide electrophilic substitution to specific positions. Transition metal-catalyzed C-H and C-C bond-forming reactions are powerful tools for the regioselective functionalization of the imidazole ring. researchgate.net
On the Pyridine Ring: The direct C-4 alkylation of pyridines has been a challenge, often leading to mixtures of isomers. researchgate.net A maleate-derived blocking group has been developed to control Minisci-type decarboxylative alkylation at the C-4 position of pyridine. researchgate.net
Introducing alkyl and aryl groups to the core structure can significantly alter its properties.
Alkylation: The N-alkylation of the imidazole ring is a common modification. The regioselectivity of this reaction can be influenced by the base and solvent used. For example, cesium carbonate has been shown to be an efficient base for the regioselective 1-alkylation of 3-(1H-imidazol-4-yl)pyridine. tandfonline.com The alkylation of imidazo[4,5-b]pyridines can lead to different regioisomers (N1, N3, and N4), and the distribution of these products can depend on the alkylating agent and reaction conditions. mdpi.com
Arylation: Further arylation can be achieved through cross-coupling reactions like the Suzuki or Heck reactions. These methods allow for the introduction of a wide range of aryl groups onto the heterocyclic framework.
An Examination of this compound: Synthetic Routes and Green Chemistry Approaches
The pyridine ring linked to an imidazole moiety forms the structural basis of numerous compounds with significant applications in medicinal chemistry and materials science. This article focuses specifically on the chemical compound this compound and its related structures, exploring the synthetic strategies employed for its derivatization and the adoption of sustainable, catalytic methods for its synthesis. The discussion will adhere strictly to methodologies involving derivatization through specific linkers and the application of green chemistry principles in synthesis.
Chemical Reactivity and Derivatization
Electrophilic and Nucleophilic Substitution Reactions on 4-(1H-imidazol-1-yl)pyridine
The pyridine (B92270) ring in this compound is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. Conversely, the imidazole (B134444) ring is more susceptible to electrophilic attack. Nucleophilic substitution reactions are more common on the pyridine ring, particularly at positions ortho and para to the ring nitrogen.
The imidazole portion of the molecule is susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic substitution, especially when a good leaving group is present. globalresearchonline.netchemicalbook.com For instance, the nitrogen atoms in both the imidazole and pyridine rings can act as nucleophiles, allowing for substitution reactions. smolecule.com
Research has shown that in polyhalogenated pyridines, nucleophilic substitution can be highly site-selective. rsc.org While not directly on the parent compound, studies on related structures indicate that the position of substituents on the pyridine ring is crucial for its reactivity. rsc.org For example, in the synthesis of related di-substituted pyridines, nucleophilic aromatic substitution is a key step, often involving the displacement of a halide by the nucleophilic nitrogen of imidazole.
The table below summarizes the expected reactivity of the different positions on the this compound scaffold towards substitution reactions.
| Ring System | Position | Reactivity Towards Electrophiles | Reactivity Towards Nucleophiles |
| Pyridine | 2, 6 | Low | High |
| Pyridine | 3, 5 | Moderate | Low |
| Imidazole | 2 | Moderate | Low |
| Imidazole | 4, 5 | High | Low |
Oxidation and Reduction Pathways of the Imidazole-Pyridine System
The imidazole-pyridine system can undergo both oxidation and reduction reactions, leading to a variety of derivatives. The specific outcome of these reactions is dependent on the reagents and conditions employed.
Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. chemicalbook.com The formation of the N-oxide can, in turn, activate the pyridine ring for further functionalization. bath.ac.uk Derivatives of this compound have also been shown to undergo oxidation. For example, a derivative with an aldehyde group can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) or chromium trioxide. smolecule.com
Reduction: Reduction of the this compound system can lead to the saturation of either the pyridine or the imidazole ring, or both. Common reducing agents such as sodium borohydride (B1222165) can be used. For instance, the reduction of a derivative containing an aldehyde group can yield a primary alcohol. smolecule.com More vigorous reduction conditions can lead to the formation of piperidine (B6355638) derivatives from the pyridine ring. chemicalbook.com
The following table provides examples of oxidation and reduction reactions on derivatives of the core this compound structure.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde | Potassium permanganate | 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid | Oxidation |
| 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde | Sodium borohydride | (5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridin-3-yl)methanol | Reduction |
| 2,6-Di(1H-imidazol-1-yl)pyridine | Hydrogen peroxide | Oxidized derivatives | Oxidation |
| 2,6-Di(1H-imidazol-1-yl)pyridine | Sodium borohydride | Reduced forms (e.g., secondary amines) | Reduction |
Formation of Precursor Intermediates for Advanced Organic Synthesis
This compound serves as a valuable building block for the synthesis of more complex molecules with applications in various fields, including medicinal chemistry and materials science. Its inherent reactivity allows for its derivatization into a wide array of precursor intermediates.
One common strategy involves the use of this compound in condensation reactions. For example, various imidazole derivatives can be obtained by condensing 4-(2-ethylamino)-1H-imidazole with acetylpyridines. researchgate.net Furthermore, the synthesis of novel compounds containing both imidazole and pyridine rings often starts from simpler, functionalized pyridines which are then coupled with an imidazole moiety. derpharmachemica.com
The compound and its derivatives are also utilized in the construction of ligands for coordination chemistry. The nitrogen atoms of both the imidazole and pyridine rings can coordinate with metal ions, leading to the formation of stable complexes. These metal complexes have potential applications in catalysis and the development of advanced materials.
The versatility of the this compound scaffold is further demonstrated by its incorporation into larger, more complex molecular frameworks. For instance, it has been integrated into indole (B1671886) structures to create novel hybrid molecules. ajgreenchem.com The synthesis of such complex derivatives often relies on multi-step reaction sequences where the this compound unit is introduced at a key stage.
The table below lists some examples of advanced organic molecules synthesized using intermediates derived from the this compound structure.
| Intermediate | Reaction Type | Final Product Class |
| Functionalized 4-chloropyridine | Nucleophilic substitution with imidazole | Substituted 4-(1H-imidazol-1-yl)pyridines |
| 4-Acetylpyridine | Condensation with amino-imidazoles | Imidazole-pyridine hybrids |
| 2,6-Dihalopyridine | Nucleophilic substitution with imidazole | Bis(imidazolyl)pyridine ligands |
| 4-(1H-imidazol-1-yl)phenyl derivatives | Multi-step synthesis | Indole-imidazole-pyridine hybrids |
Coordination Chemistry and Metal Complexation
Ligand Design Principles for 4-(1H-imidazol-1-yl)pyridine and Its Derivatives
The design of ligands is a fundamental aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. This compound and its derivatives are of particular interest due to their tunable electronic and steric properties.
Multidentate Coordination Sites and Chelation Properties
This compound possesses two potential nitrogen donor atoms for coordination to a metal center: the nitrogen atom of the pyridine (B92270) ring and the unprotonated nitrogen atom of the imidazole (B134444) ring. This allows it to act as a monodentate or a bridging ligand, connecting two or more metal centers. The ability of imidazole to coordinate with metal ions is often considered stronger than that of pyridine. nih.gov
Derivatives of this compound can be designed to be multidentate, offering more than two coordination sites. For instance, incorporating multiple imidazole or pyridine units into a single molecular framework can lead to ligands that form stable chelate rings with metal ions. nih.govrsc.org The formation of these chelate rings enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. The flexibility or rigidity of the linker connecting the coordination sites also plays a crucial role in determining the structure of the final complex. iitb.ac.in
Steric and Electronic Influences on Metal Ion Binding
The coordination properties of this compound and its derivatives can be finely tuned by modifying their steric and electronic characteristics.
Steric Influences: The introduction of bulky substituents on either the pyridine or imidazole rings can significantly impact the coordination geometry around the metal center. researchgate.netacs.org For example, large substituents can prevent the formation of certain coordination numbers or geometries due to steric hindrance, leading to the selective formation of specific complexes. researchgate.net The steric bulk of ligands can also influence the stability of the resulting complexes. researchgate.net
Electronic Influences: The electronic properties of the ligand, which can be altered by introducing electron-donating or electron-withdrawing groups, have a profound effect on the strength of the metal-ligand bond. acs.orgrsc.org Electron-donating groups increase the electron density on the nitrogen donor atoms, making them stronger Lewis bases and leading to more stable metal complexes. Conversely, electron-withdrawing groups decrease the basicity of the donor atoms, resulting in weaker metal-ligand interactions. rsc.org These electronic modifications can also influence the redox properties and photophysical characteristics of the resulting metal complexes. rsc.org For instance, the introduction of an electron-donating methoxy (B1213986) group into a related 2,6-bis(1H-imidazol-2-yl)pyridine ligand was found to affect the bond lengths in its copper(II) complex. mdpi.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants, the reaction temperature, and the choice of solvent can all influence the nature of the product.
Mononuclear Metal Complexes of this compound
Mononuclear complexes contain a single metal ion coordinated to one or more ligand molecules. The synthesis of such complexes with this compound often involves a simple mixing of the ligand and a metal salt in a 1:1 or 2:1 molar ratio. researchgate.netjournalajocs.com
For example, a cadmium complex with the related ligand 4-(1H-imidazol-2-yl)pyridine, [Cd(4-imidazol-2-yl-pyridine)₂(NO₃)₂(H₂O)₂], exhibits a distorted octahedral geometry. In this complex, the ligand coordinates through both the pyridine and one of the imidazole nitrogen atoms. Similarly, mononuclear complexes of other transition metals with related imidazole- and pyridine-containing ligands have been synthesized and characterized. researchgate.netjournalajocs.com
| Complex Formula | Metal Ion | Coordination Geometry | Reference |
| [Cd(4-imidazol-2-yl-pyridine)₂(NO₃)₂(H₂O)₂] | Cd(II) | Distorted Octahedral | |
| Cu(H₃L)(NO₃)·2H₂O | Cu(II) | Distorted Square Pyramidal | researchgate.netjournalajocs.com |
| [FeL₂]A·mH₂O (A = SO₄²⁻, ReO₄⁻, Br⁻) | Fe(II) | Octahedral | mdpi.combohrium.com |
This table presents examples of mononuclear metal complexes with ligands related to this compound.
Polynuclear and Oligomeric Metal Complexes
Polynuclear and oligomeric complexes contain multiple metal ions bridged by ligand molecules. This compound and its multidentate derivatives are excellent candidates for the construction of such assemblies. researchgate.netdb-thueringen.de The formation of these extended structures is often achieved by controlling the reaction conditions, such as the metal-to-ligand ratio and the use of specific counter-ions or co-ligands. researchgate.net
For instance, dinuclear copper(I) complexes with a tertiary phosphine (B1218219) derivative of 2-(1H-imidazol-1-yl)pyridine have been synthesized, featuring a [Cu(μ-X)]₂ rhombus unit (where X = Cl, Br, I). iitb.ac.in Furthermore, the reaction of multidentate imidazole-based ligands with lacunary polyoxometalates has led to the self-assembly of pillared dimer and sandwich-like dimer structures. nih.govrsc.org
Coordination with Transition Metals (e.g., Cd, Cu, Au, Fe, Zn)
This compound and its analogs form stable complexes with a variety of transition metals, including cadmium, copper, gold, iron, and zinc.
Cadmium (Cd): Cadmium(II) complexes with related imidazole-pyridine ligands have been synthesized and structurally characterized, often exhibiting six-coordinate geometries. acs.org For instance, a complex with 4-formylbenzoate (B8722198) and 1,10-phenanthroline (B135089) ligands shows a novel assembly of mononuclear and dinuclear species. acs.org
Copper (Cu): Copper(I) and Copper(II) complexes are well-documented. Copper(I) complexes with a phosphine-functionalized imidazolyl-pyridine ligand have been shown to form dinuclear structures. iitb.ac.in Copper(II) complexes with related ligands have been synthesized and their structures determined by X-ray diffraction, revealing diverse coordination geometries such as distorted square pyramidal. researchgate.netjournalajocs.com A patent describes a transition metal copper 4-(imidazol-1-yl)benzoic acid complex with potential applications as an adsorbent material. google.com
Gold (Au): Gold(III) complexes with imidazo[1,2-a]pyridine (B132010) derivatives have been synthesized and characterized. nih.gov Additionally, heteropolymetallic complexes with a Ru₂Au₂ core have been formed using a biimidazolate bridging ligand, demonstrating the versatility of imidazole-based ligands in constructing complex architectures.
Iron (Fe): Iron(II) complexes with derivatives of 2,6-bis(1H-imidazol-2-yl)pyridine have been shown to exhibit spin crossover behavior, which is sensitive to the electronic and steric properties of the ligand. mdpi.combohrium.com These complexes can switch between high-spin and low-spin states in response to external stimuli like temperature. bohrium.com
Zinc (Zn): Zinc(II) complexes are of interest, in part, as models for the active sites of zinc-containing enzymes. researchgate.net Studies on zinc(II) complexes with tridentate pyridine and imidazole-containing ligands have provided insights into their metal binding abilities. researchgate.net The coordination of zinc with a novel pyridinium (B92312) iodide-tagged Schiff base has also been reported. nih.gov
Coordination Modes and Geometries in this compound Metal Complexes
The coordination of this compound to metal ions is primarily dictated by the accessible nitrogen atoms on its pyridine and imidazole rings. This dual-donor capability allows for the formation of various coordination geometries, with the specific outcome often influenced by factors such as the nature of the metal ion, the counter-anion, and the reaction conditions.
Octahedral geometry is a prevalent coordination environment for metal complexes involving this compound. In these complexes, the central metal ion is coordinated to six ligands. The this compound ligand typically acts as a monodentate or a bridging ligand.
For instance, in a series of lanthanide(III) complexes with the general formula [Ln(hfac)3(4-impy)2], where Ln represents various lanthanide elements, hfac is hexafluoroacetylacetonate, and 4-impy is this compound, the central lanthanide ion is eight-coordinate. However, the direct coordination sphere around many transition metals often results in an octahedral arrangement.
In the construction of coordination polymers, this compound can link metal centers to form extended one-, two-, or three-dimensional networks. A notable example is the compound [Co(NCS)2(impy)2]n, which consists of one-dimensional chains where the cobalt(II) ions are in an octahedral environment. These cobalt centers are bridged by the this compound ligands, with the remaining coordination sites occupied by thiocyanate (B1210189) anions.
Another example involves a copper(II) complex, Cu(impy)2(H2O)22, where the copper ion is in a distorted octahedral environment. The equatorial positions are occupied by two nitrogen atoms from the pyridine rings of two this compound ligands and two oxygen atoms from water molecules. The axial positions are weakly coordinated by nitrogen atoms from the imidazole rings of neighboring complex units, leading to a chain-like structure.
The following table summarizes key structural features of selected octahedral complexes of this compound.
| Compound | Metal Ion | Coordination Geometry | Key Structural Features |
| [Co(NCS)2(impy)2]n | Co(II) | Octahedral | One-dimensional chains with Co(II) ions bridged by this compound ligands. |
| Cu(impy)2(H2O)22 | Cu(II) | Distorted Octahedral | Equatorial coordination by two pyridine N atoms and two water molecules; weak axial coordination by imidazole N atoms from adjacent units. |
| [Fe(impy)4(NCS)2]·MeOH | Fe(II) | Octahedral | Mononuclear complex with four this compound ligands and two thiocyanate anions coordinated to the Fe(II) center. |
While octahedral coordination is common, this compound can also participate in the formation of less conventional geometries such as square-pyramidal and linear arrangements.
Square-pyramidal geometry, where the metal ion is coordinated to five ligands, has been observed in certain complexes. For example, a copper(II) complex, Cu(4-impy)42, exhibits a square-pyramidal geometry where the copper ion is coordinated to four pyridine nitrogen atoms from four different this compound ligands in the basal plane and a weakly coordinated perchlorate (B79767) anion in the apical position.
Linear or near-linear geometries are less frequent and typically involve metal ions that favor two-coordination, such as silver(I). In the complex [Ag(4-impy)2]NO3, the silver(I) ion is coordinated to the pyridine nitrogen atoms of two this compound ligands, resulting in a nearly linear [N-Ag-N] arrangement.
The table below provides examples of complexes with square-pyramidal and linear geometries.
| Compound | Metal Ion | Coordination Geometry | Key Structural Features |
| Cu(4-impy)42 | Cu(II) | Square-Pyramidal | Four pyridine N atoms in the basal plane and a weakly interacting perchlorate anion in the apical position. |
| [Ag(4-impy)2]NO3 | Ag(I) | Linear | Nearly linear coordination of Ag(I) to the pyridine N atoms of two this compound ligands. |
Structure-Property Relationships in this compound Metal Complexes
The magnetic properties of transition metal complexes are highly dependent on the electronic configuration of the metal ion and its local coordination environment. For instance, the one-dimensional cobalt(II) complex, [Co(NCS)2(impy)2]n, exhibits field-induced single-chain magnet behavior due to the specific octahedral coordination around the Co(II) ions and the bridging nature of the this compound ligands, which mediate magnetic interactions along the chain.
In the case of iron(II) complexes, the spin state of the iron center can be influenced by the ligand field. The complex [Fe(impy)4(NCS)2]·MeOH demonstrates a temperature-induced spin-crossover phenomenon. At low temperatures, the Fe(II) ion is in a low-spin state (S=0), but as the temperature increases, it transitions to a high-spin state (S=2). This change is accompanied by a noticeable color change and is a direct consequence of the ligand field strength exerted by the four this compound ligands and the two thiocyanate anions in the octahedral coordination sphere.
The luminescent properties of this compound complexes are also closely tied to their structure. Lanthanide complexes, such as the [Ln(hfac)3(4-impy)2] series, are known for their characteristic luminescence. The this compound ligand can act as an "antenna," absorbing energy and transferring it to the central lanthanide ion, which then emits light at its specific wavelength. The efficiency of this energy transfer process and the resulting luminescence intensity are sensitive to the coordination environment and the specific lanthanide ion.
The following table highlights the relationship between the structure and properties of selected this compound complexes.
| Compound | Property of Interest | Structural Basis for Property |
| [Co(NCS)2(impy)2]n | Magnetic | The one-dimensional chain structure with bridging this compound ligands facilitates magnetic interactions along the chain, leading to single-chain magnet behavior. |
| [Fe(impy)4(NCS)2]·MeOH | Magnetic (Spin-Crossover) | The specific octahedral ligand field around the Fe(II) ion allows for a temperature-induced transition between low-spin and high-spin states. |
| [Ln(hfac)3(4-impy)2] | Luminescence | The this compound ligand acts as an antenna, absorbing and transferring energy to the central lanthanide ion, resulting in characteristic luminescence. |
Supramolecular Architectures and Crystal Engineering
Non-Covalent Interactions in the Crystal Packing of 4-(1H-imidazol-1-yl)pyridine and Its Complexes
Hydrogen Bonding Networks (N-H...O, O-H...N, O-H...O)
Hydrogen bonding is a predominant force in the crystal structures of this compound-containing compounds. In the presence of water molecules or other oxygen-containing co-ligands, extensive hydrogen bonding networks are commonly observed.
For instance, in the cadmium complex [Cd(NO₃)₂(C₈H₇N₃)₂(H₂O)₂], the crystal structure reveals a three-dimensional network held together by N-H...O, O-H...N, and O-H...O hydrogen bonds. iucr.org The imidazole (B134444) N-H group acts as a donor to an oxygen atom of a nitrate (B79036) anion, while the coordinated water molecules participate in hydrogen bonds with both the pyridine (B92270) nitrogen and other oxygen atoms. iucr.org Similarly, in a cadmium(II) coordination polymer incorporating a derivative of this compound, O-H...O and O-H...N hydrogen bonds extend one-dimensional chains into a two-dimensional layered structure. nih.gov
The table below summarizes some of the observed hydrogen bonding interactions in complexes containing ligands related to this compound.
| Complex/Compound | Hydrogen Bond Type | Role in Supramolecular Structure |
| [Cd(NO₃)₂(C₈H₇N₃)₂(H₂O)₂] | N-H...O, O-H...N, O-H...O | Formation of a 3D network iucr.org |
| {[Cd(C₈H₄O₅)(C₁₄H₁₁N₃)₂(H₂O)]·H₂O}n | O-H...O, O-H...N | Extension of 1D chains into a 2D layer nih.gov |
| 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate | O-H...O, O-H...N | Formation of hydrogen-bonded sheets iucr.org |
| [Cu₂I₂(C₈H₇N₃)₂]n | N-H...I | Linking of 1D chains into a 2D network iucr.org |
π-π Stacking Interactions
The aromatic nature of both the pyridine and imidazole rings in this compound facilitates π-π stacking interactions, which are crucial for stabilizing the crystal packing. These interactions occur between the electron-rich π-systems of adjacent aromatic rings.
| Compound/Complex | Interacting Rings | Centroid-to-Centroid Distance (Å) | Structural Implication |
| {[Cd(C₈H₄O₅)(C₁₄H₁₁N₃)₂(H₂O)]·H₂O}n | Pyridine-Pyridine, Imidazole-Imidazole | Not specified | Contributes to 2D layer formation iucr.org |
| [Cu₂I₂(C₈H₇N₃)₂]n | Pyridyl-Pyridyl | 3.809 (4) | Stabilizes 2D supramolecular network iucr.org |
| 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate | Imidazole-Phenyl, Phenyl-Phenyl | 3.7571 (9) and 3.7231 (9) | Connects hydrogen-bonded sheets iucr.org |
C-H...π and Other Weak Intermolecular Interactions
Besides hydrogen bonding and π-π stacking, weaker intermolecular forces such as C-H...π interactions also contribute to the stability and dimensionality of the supramolecular structures. In these interactions, a C-H bond acts as a weak acid, donating its proton to the electron cloud of a nearby aromatic ring.
Formation of One-, Two-, and Three-Dimensional Coordination Polymers
The bifunctional nature of this compound, with its two distinct nitrogen donor sites, makes it an excellent ligand for the construction of coordination polymers. By coordinating to metal centers, it can act as a linker, propagating the structure into one, two, or three dimensions.
One-Dimensional (1D) Polymers: In the simplest case, this compound can bridge metal centers to form linear or zigzag chains. For instance, a one-dimensional cadmium(II) coordination polymer was formed where the cadmium ions are linked by 5-hydroxyisophthalate ligands, and the this compound derivative acts as a terminal ligand. nih.goviucr.org In other systems, the ligand itself can act as the bridging unit between metal ions.
Two-Dimensional (2D) Polymers: By connecting the 1D chains through either stronger coordination bonds with other ligands or through non-covalent interactions like hydrogen bonding and π-π stacking, 2D layered structures can be formed. Several examples exist where 1D chains based on this compound derivatives are extended into 2D sheets via such interactions. nih.goviucr.org
Three-Dimensional (3D) Polymers: The extension of the coordination network into all three dimensions leads to the formation of 3D coordination polymers. This can be achieved through the use of metal centers with appropriate coordination geometries that allow for connections in multiple directions, or through the interlinking of lower-dimensional networks. For example, a three-dimensional network is formed in the crystal structure of [Cd(NO₃)₂(C₈H₇N₃)₂(H₂O)₂] through extensive hydrogen bonding. iucr.org
The dimensionality of the resulting coordination polymer is influenced by several factors, including the coordination geometry of the metal ion, the stoichiometry of the reactants, the presence of co-ligands, and the reaction conditions.
Design and Construction of Metal-Organic Frameworks (MOFs) Utilizing this compound Ligands
Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous structures. The use of ligands like this compound and its derivatives has been instrumental in the design and synthesis of new MOFs with varied topologies and potential applications. The rigid nature of the ligand and its defined coordination vectors are advantageous for creating predictable and robust frameworks.
The synthesis of MOFs often involves the reaction of a metal salt with the organic ligand under solvothermal conditions. The resulting structures can exhibit a wide range of network topologies. For example, four new MOFs based on a rigid linear ligand and different imidazole-containing linkers were synthesized, resulting in frameworks with different dimensionalities and topologies, including a 3D framework with a (6⁶) topology and 2D sheets. researchgate.net
Entangled and Interpenetrating Frameworks
A fascinating aspect of MOF chemistry is the formation of entangled and interpenetrating frameworks. Interpenetration occurs when two or more independent frameworks grow through each other without being covalently bonded. This phenomenon is often observed in MOFs with large pores, as it is a way for the system to maximize its packing efficiency and stabilize the structure.
Several MOFs constructed from ligands related to this compound have been shown to form interpenetrating networks. For example, five new entangled metal-organic frameworks were synthesized using 1,4-di(1H-imidazol-4-yl)benzene, a related ligand. These complexes exhibited various degrees of interpenetration, from 2-fold to 6-fold. acs.org The degree of interpenetration can be influenced by factors such as the size and shape of the ligand and the presence of guest molecules or counter-ions. acs.org
| Framework Type | Ligand System | Description |
| 3-fold interpenetrating 2D (4,4) networks | 1,4-di(1H-imidazol-4-yl)benzene and Co(II)/Ni(II) | Two-dimensional networks that are triply interwoven. acs.org |
| 6-fold interpenetrated 3D dia framework | 1,4-di(1H-imidazol-4-yl)benzene and Co(II) | A diamondoid network that is sextuply interpenetrated. acs.org |
| 4-fold interpenetrated dia net | 1,4-di(1H-imidazol-4-yl)benzene and Ni(II) with sulfate (B86663) | A diamondoid network with quadruple interpenetration, where the sulfate ions suppress higher-fold interpenetration. acs.org |
Self-catenating frameworks, where a single network interweaves with itself, have also been observed in systems containing flexible bis-imidazole ligands. researchgate.net The formation of these complex entangled architectures highlights the intricate interplay of coordination chemistry and non-covalent interactions in the solid state.
Crystal Structure Analysis and Topological Studies of Supramolecular Assemblies
The deliberate design and construction of supramolecular architectures through crystal engineering relies on a profound understanding of intermolecular interactions. In the case of this compound, its unique combination of a hydrogen bond donor (the imidazole N-H), multiple hydrogen bond acceptors (the pyridine nitrogen and the unprotonated imidazole nitrogen), and aromatic rings capable of π-π stacking makes it a versatile building block for creating diverse and complex supramolecular assemblies. The analysis of the crystal structures of this molecule and its derivatives, particularly in coordination polymers and co-crystals, reveals intricate networks governed by a hierarchy of non-covalent interactions.
Detailed research findings from single-crystal X-ray diffraction studies on related systems provide significant insights into the potential structural motifs of this compound. These studies demonstrate how the interplay of coordination bonds, hydrogen bonds, and π-π stacking interactions dictates the final topology of the supramolecular framework.
For instance, in coordination polymers, the imidazole and pyridine nitrogen atoms of similar ligands readily coordinate to metal centers, forming one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The dimensionality and topology of these networks are highly sensitive to the choice of metal ion, counter-anions, and solvent molecules used during crystallization.
A key feature in the crystal engineering of imidazolyl-pyridine systems is the prevalence of hydrogen bonding. The N-H group of the imidazole ring is a consistent hydrogen bond donor, frequently forming robust N-H···N or N-H···O hydrogen bonds that link coordinated units or individual molecules into higher-dimensional structures. In a cadmium complex containing the isomeric 4-(1H-imidazol-2-yl)pyridine, a three-dimensional network is established through a combination of N—H···O, O—H···N, and O—H···O hydrogen bonds. iucr.org Similarly, in a copper(I) polymer with 3-(1H-imidazol-2-yl)pyridine, intermolecular N—H···I hydrogen bonds connect 1D coordination chains into a 2D supramolecular network. iucr.org
The table below presents crystallographic data for a representative coordination polymer incorporating an isomer of this compound, illustrating the typical structural parameters.
Table 1: Crystallographic Data for [Cu₂I₂(C₈H₇N₃)₂]ₙ, a Coordination Polymer of 3-(1H-imidazol-2-yl)pyridine
| Parameter | Value |
|---|---|
| Formula | [Cu₂I₂(C₈H₇N₃)₂] |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.141(3) |
| b (Å) | 8.306(3) |
| c (Å) | 8.816(5) |
| α (°) | 114.683(6) |
| β (°) | 101.989(5) |
| γ (°) | 108.258(4) |
| Volume (ų) | 473.1(4) |
Data sourced from a study on the in situ decarboxylation of a pyridine-dicarboxylic acid to form the 3-(1H-imidazol-2-yl)pyridine ligand. iucr.org
Beyond hydrogen bonding, π-π stacking interactions between the pyridine and imidazole rings play a crucial role in the stabilization and packing of these supramolecular assemblies. In the aforementioned copper(I) polymer, slipped π-π stacking interactions with a centroid-to-centroid distance of 3.809(4) Å are observed between neighboring pyridyl rings, further reinforcing the 2D network. iucr.org
Topological analysis is a powerful tool used to simplify and classify the complex connectivity of these supramolecular networks. By representing metal centers and ligands as nodes and linkers, the underlying topology of the framework can be described. For coordination polymers constructed from ligands similar to this compound, various topologies have been identified. For example, metal-organic frameworks using the related ligand 1,4-di(1H-imidazol-4-yl)benzene have been shown to exhibit a (4, 4) sql topology, where binuclear metal subunits act as 4-connecting nodes. mdpi.com In other cases, more complex binodal or high-connectivity networks are observed, such as the (6⁵·8)-CdSO₄ topology. mdpi.com These studies underscore how the specific geometry of the ligand and the coordination preferences of the metal ion collaborate to produce predictable and often novel network structures. The extension of 1D or 2D coordination networks into 3D supramolecular frameworks is frequently driven by the hydrogen bonds and π-π interactions involving the non-coordinating parts of the ligand. mdpi.com
The table below summarizes key intermolecular interactions and resulting topologies found in the crystal structures of assemblies containing ligands structurally related to this compound.
Table 2: Supramolecular Interactions and Network Topologies in Related Imidazolyl-Pyridine Systems
| Ligand System | Key Intermolecular Interactions | Resulting Dimensionality/Topology | Reference |
|---|---|---|---|
| 3-(1H-imidazol-2-yl)pyridine | N-H···I hydrogen bonds, π-π stacking | 1D chains linked into a 2D network | iucr.org |
| 4-(1H-imidazol-2-yl)pyridine | N-H···O, O-H···N, O-H···O hydrogen bonds | 3D network | iucr.org |
| 1,4-di(1H-imidazol-4-yl)benzene | N-H···O, O-H···O, C-H···O hydrogen bonds | 2D layers with (4, 4) sql topology linked into a 3D framework | mdpi.com |
Applications in Materials Science and Catalysis
Catalytic Activity of 4-(1H-imidazol-1-yl)pyridine-Based Systems
The presence of two distinct nitrogen atoms—a pyridine-type and a pyrrole-type within the imidazole (B134444) ring—allows this compound and its derivatives to function effectively in various catalytic applications. These range from acting as organocatalysts to forming highly active metal-based catalytic systems.
The imidazole moiety itself is amphoteric, possessing both a basic aza (-N=) nitrogen and a weakly acidic amine (-NH-) proton. This dual functionality allows imidazole and its derivatives to act as effective organocatalysts for various organic transformations. ias.ac.in The moderate basicity of the imidazole ring can facilitate reactions without promoting the formation of byproducts, leading to higher product yields. ias.ac.in
Derivatives of imidazole are employed in the synthesis of complex molecules. For instance, organocatalysis has emerged as a powerful tool for synthesizing tetrasubstituted imidazoles, which are themselves privileged structures in medicinal chemistry and materials science. tandfonline.comresearchgate.net Various organocatalysts, including those based on the imidazole framework, have been used to promote multi-component reactions for the efficient construction of these complex heterocyclic systems. ias.ac.intandfonline.comresearchgate.net
Imidazole-pyridine ligands are effective in forming complexes with transition metals that can catalyze polymerization reactions. google.comgoogle.com The bidentate nature of ligands containing both imidazole and pyridine (B92270) rings allows them to form stable chelates with metal centers, which is a key feature for catalytic activity. researchgate.net These metal complexes can be attached to polymeric backbones, such as poly(N-vinylimidazole), where the imidazole groups act as ligands. google.com
Coordination polymers based on metal ions like Zn(II) and Co(II) have been assembled using ditopic imidazo[1,5-a]pyridine (B1214698) ligands. nih.govscirp.org The geometry and properties of these polymers are influenced by the coordination preference of the metal, the structure of the organic ligand, and the nature of any counterions present. scirp.org While research is ongoing, the tunability of these imidazole-pyridine based coordination polymers suggests significant potential in polymerization catalysis. nih.gov
Complexes of this compound and its derivatives with transition metals, particularly palladium and copper, have demonstrated remarkable catalytic activity in a variety of organic reactions. These systems are especially proficient in facilitating cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation.
Palladium(II) complexes bearing imidazolylpyridine moieties have shown high efficiency in Suzuki-Miyaura cross-coupling, transfer hydrogenation, and the homocoupling of alkynes. rsc.org For example, a tetranuclear palladium(II) complex served as a highly active catalyst for these transformations with a catalyst loading of just 0.1 mol%. rsc.org The synthesis of bipyridine derivatives containing an imidazole group has also been achieved through palladium-catalyzed Suzuki-Miyaura reactions. mdpi.com
Copper-based systems featuring imidazolylpyridine ligands are also effective catalysts. They have been used for N-arylation reactions, such as the Chan-Lam cross-coupling of imidazoles with phenylboronic acid. acs.org Furthermore, copper immobilized on imidazolylpyridine-modified superparamagnetic iron oxide nanoparticles has been developed as a recyclable and efficient catalyst for the green synthesis of complex sulfur-containing organic molecules. benthamdirect.comeurekaselect.com
The table below summarizes some of the catalytic applications of these systems.
| Reaction Type | Catalyst System | Key Findings |
| Suzuki-Miyaura Cross-Coupling | Tetranuclear Pd(II) complex with imidazolylpyridine ligands | High catalytic activity with 0.1 mol% catalyst loading. rsc.org |
| Transfer Hydrogenation | Tetranuclear Pd(II) complex with imidazolylpyridine ligands | Efficiently catalyzed the reaction with a low catalyst loading. rsc.org |
| Alkyne Homocoupling | Tetranuclear Pd(II) complex with imidazolylpyridine ligands | Produced diphenylbutadiyne in excellent yield. rsc.org |
| Direct C-H Arylation | Palladium complexes with pyridine/pyrimidine NHC ligands | Efficiently catalyzed the arylation of (benzo)oxazoles. rsc.org |
| N-Arylation (Chan-Lam Coupling) | Copper(I) iodide with pyridine-based ligands | Catalyzed the N-arylation of indoles and other heterocycles. acs.org |
| Multi-component Synthesis | Copper on imidazolylpyridine-modified SPIONs | Efficient and reusable catalyst for synthesizing thiosolfunamide derivatives. benthamdirect.comeurekaselect.com |
Advanced Materials Development Based on this compound
The structural and electronic characteristics of this compound make it an attractive component for the creation of advanced functional materials. Its ability to act as a versatile ligand allows for the construction of metal-organic frameworks (MOFs) and coordination complexes with tailored properties for applications in optoelectronics and sensor technology.
Imidazole-based metal complexes are of great interest for optoelectronic applications due to their excellent electrochemical and photoluminescent properties. nih.gov The coordination of this compound and its derivatives with metal ions like copper(I), zinc(II), and iron(II) can lead to the formation of stable complexes with interesting photophysical properties. nih.govrsc.org
For example, copper(I) complexes containing polypyridyl and imidazole-based ligands have been synthesized and shown to be photoluminescent. rsc.org Similarly, novel fluorescent zinc(II) complexes with imidazole-based ligands exhibit violet to cyan luminescence in the solid state, making them potential candidates for the development of optoelectronic materials. nih.gov The photophysical properties of these complexes can be fine-tuned by modifying the ligand structure, such as by introducing electron-donating or electron-withdrawing substituents. This was demonstrated with copper(I)-N-heterocyclic carbene complexes, where such substitutions influenced their absorption and emission spectra. sci-hub.se Iron(II) complexes with N-heterocyclic carbene ligands featuring an imidazolium (B1220033) group attached to the pyridine ring have also been investigated for their photophysical properties, showing potential as photosensitizers.
The electron-rich and adaptable nature of the imidazole ring makes it an excellent building block for chemical sensors. bohrium.comcolab.wsrsc.org Imidazole-based compounds have shown significant potential for developing sensitive and selective sensors for various analytes, including anions, cations, and neutral molecules. rsc.org
Derivatives of imidazole and pyridine have been extensively used in the design of fluorescent and electrochemical sensors. For instance, imidazole-based fluorescent chemosensors have been developed for the detection of fluoride (B91410) ions, which is important for environmental and biological monitoring. rsc.orgnih.gov The interaction between the imidazole N-H unit and the fluoride ion often results in deprotonation, leading to a detectable change in color or fluorescence. rsc.org
Coordination polymers and metal-organic frameworks (MOFs) incorporating imidazolylpyridine ligands are also promising for sensor applications. A terbium-based MOF with an imidazole-containing ligand has been shown to be a highly selective and sensitive fluorescent sensor for detecting specific metal ions (Al³⁺) and anions (Cr₂O₇²⁻). bohrium.com Furthermore, aza-heterocyclic receptors based on pyridine and imidazole have been used to develop a simple and sensitive electrochemical sensor for hemoglobin. researchgate.net
The table below highlights some examples of sensor technologies based on imidazole-pyridine systems.
| Sensor Type | Analyte Detected | Principle of Detection |
| Fluorescent Chemosensor | Fluoride (F⁻) and Cyanide (CN⁻) ions | Deprotonation of the imidazole N-H unit causes a colorimetric and fluorescent response. rsc.org |
| Electrochemical Biosensor | Hemoglobin (Hb) | Coordination of heme iron with pyridine and imidazole receptors facilitates direct electron transfer for electrochemical detection. researchgate.net |
| Luminescent MOF Sensor | Trinitrophenol (TNP), Cr₂O₇²⁻, Al³⁺ ions | High selectivity and sensitivity through fluorescence quenching or enhancement. bohrium.com |
| Fluorescent MOF Sensor | Fe³⁺ ions and acetone | High quenching efficiency of the MOF's fluorescence upon interaction with the analyte. researchgate.net |
Energy Conversion Applications
The unique electronic properties and coordination capabilities of this compound and its derivatives have positioned them as valuable components in the development of advanced materials for energy conversion devices. Research has particularly focused on their integration into solar cells, where they contribute to improving efficiency and stability.
Dye-Sensitized Solar Cells (DSSCs)
In the field of dye-sensitized solar cells (DSSCs), ligands play a crucial role in the performance of the metal-complex photosensitizers. Derivatives of this compound have been incorporated into ruthenium and copper-based dyes to modulate their photophysical and electrochemical properties.
For instance, a derivative, 4-(1H-imidazol-1-yl)benzoic acid, was used to synthesize a ruthenium complex, [Ru(terpy)(tbbpy)(im-ph-COOH)]²⁺, for use in DSSCs. acs.org Although this specific complex showed lower performance compared to analogues, the research highlights the strategy of using imidazole-pyridine structures as ancillary ligands in sensitizer (B1316253) dyes. acs.org The fundamental setup of a DSSC involves a dye-adsorbed semiconductor anode, a cathode, and an electrolyte containing a redox mediator. acs.org
In another study, copper(I) complexes featuring a 2-(1H-imidazol-2-yl)-6-methylpyridine ligand, an isomer of the title compound, were investigated as sensitizers. rsc.org The heteroleptic complex [Cu(5)(1)]⁺ (where 1 is 2-(1H-imidazol-2-yl)-6-methylpyridine and 5 is a phosphonic acid-functionalized bipyridine ligand) demonstrated a power conversion efficiency (PCE) of 3.03%. rsc.org This performance was the highest among the four tested complexes, showcasing a high open-circuit voltage (VOC) of 608 mV. rsc.org The study underscored that the ancillary ligand with an NH group from the imidazole ring led to the best-performing device in the series. rsc.org
A broader investigation into imidazole-based dyes for DSSCs synthesized six different organic dyes with a donor-π bridge-acceptor structure. uokerbala.edu.iq The results varied significantly based on the substitutions, with the highest PCE reaching 2.01%. uokerbala.edu.iq This research emphasizes the versatility of the imidazole core structure in designing sensitizers for solar energy applications.
Performance of Solar Cells Incorporating Imidazole-Pyridine Derivatives
This table summarizes the performance metrics of dye-sensitized solar cells (DSSCs) that utilize various derivatives of imidazole-pyridine as components in their photosensitizers.
| Complex / Dye | Ligand Derivative | Cell Type | Power Conversion Efficiency (η) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Reference |
|---|---|---|---|---|---|---|
| [Cu(5)(1)]+ | 2-(1H-imidazol-2-yl)-6-methylpyridine | DSSC | 3.03% | 608 mV | 7.76 mA cm-2 (for a related complex) | rsc.org |
| PP3 Dye | 2,4,5-trisubstituted imidazole derivative | DSSC | 2.01% | 0.73 V | 3.75 mA cm-2 | uokerbala.edu.iq |
| PP2 Dye | 2,4,5-trisubstituted imidazole derivative | DSSC | 0.96% | 0.08 V | 1.59 mA cm-2 | uokerbala.edu.iq |
Perovskite Solar Cells (PSCs)
In perovskite solar cells, a leading technology in photovoltaics, managing defects is critical for achieving high efficiency and long-term stability. mdpi.com Imidazole-based compounds have emerged as effective passivating agents. Ionic liquids with imidazole functionalities are used to treat defects in the perovskite absorber layer. acs.org For example, the multifunctional ionic liquid passivator 1-aminoethyl-3-methylimidazolium tetrafluoroborate (B81430) (AMFB) was shown to passivate defects in the perovskite film, with X-ray photoelectron spectroscopy (XPS) confirming the chemical interaction between the imidazole group and the perovskite components. acs.org This passivation reduces non-radiative recombination and enhances device stability. acs.org
Similarly, other research has highlighted the use of imidazole-based hole-transporting materials (HTMs) to create cost-effective and efficient PSCs. researchgate.net A synthesized HTM, 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, achieved a notable power conversion efficiency of 15.20%, demonstrating that simple, catalyst-free synthesis of imidazole derivatives can produce viable alternatives to more expensive, commonly used HTMs like spiro-OMeTAD. researchgate.net
Polymeric Materials Engineering
This compound is a versatile building block in polymeric materials engineering, primarily due to its identity as an asymmetric N-donor ligand. Its pyridine and imidazole nitrogen atoms provide distinct coordination sites, allowing for the construction of sophisticated supramolecular structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.goviucr.org These materials are of great interest for their potential applications in catalysis, molecular separation, and nonlinear optics. iucr.org
The design and synthesis of CPs often rely on the geometry and flexibility of organic ligands. iucr.org The use of asymmetric ligands like this compound and its derivatives can lead to novel topologies and properties.
Several studies have demonstrated the synthesis of CPs using derivatives of this compound with various metal ions.
A one-dimensional cadmium(II) coordination polymer was constructed using 4-[4-(1H-imidazol-1-yl)phenyl]pyridine (IPP) and 5-hydroxyisophthalic acid. In this structure, the Cd(II) cation is coordinated by two nitrogen atoms from two separate IPP ligands, resulting in a 1D chain that is further extended into a 2D layer through hydrogen bonds and π-π interactions. nih.gov
The reaction of 4-(1H-imidazol-2-yl)-pyridine, an isomer of the title compound, with cadmium(II) nitrate (B79036) yields a mononuclear complex, [Cd(C₈H₇N₃)₂(NO₃)₂(H₂O)₂]. In the crystal, these individual molecules are linked by extensive hydrogen bonds to form a three-dimensional network. iucr.org
A zinc coordination polymer with the formula {[Zn(npa)(L¹)]·2H₂O}n was synthesized using bis(4-(1H-imidazol-1-yl)phenyl)methanone (L¹) as a bridging ligand. This ligand links neighboring zinc-containing dimers to form a one-dimensional ladder structure. researchgate.net
A new asymmetrical ligand, 2-{4-[(1H-imidazol-1-yl)methyl]phenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole, was used to create one-dimensional coordination polymers with Ag(I), Cu(I), and Cd(II). nih.gov
Five different metal complexes (with Cd²⁺, Zn²⁺, Mn²⁺, and Co²⁺) were constructed using 4′-(4-(1H-imidazol-1-yl)phenyl)-2,2′:6′,2′-terpyridine (Iptpd) as a ligand, resulting in one-dimensional chain structures and a binuclear structure. bohrium.com
The structural diversity of these polymers is often influenced by the secondary ligands (like various carboxylates) used in the synthesis, which allows for fine-tuning of the final architecture. acs.org
Coordination Polymers Synthesized with this compound Derivatives
This table outlines various coordination polymers and metal complexes created using derivatives of this compound, highlighting the metal ion, ligand, and resulting polymer structure.
| Metal Ion | Ligand Derivative | Resulting Structure | Dimensionality | Reference |
|---|---|---|---|---|
| Cadmium(II) | 4-[4-(1H-imidazol-1-yl)phenyl]pyridine | Chains linked into a 2D layer | 1D → 2D | nih.gov |
| Cadmium(II) | 4-(1H-imidazol-2-yl)-pyridine | Molecules linked into a 3D network | 0D → 3D | iucr.org |
| Zinc(II) | bis(4-(1H-imidazol-1-yl)phenyl)methanone | Ladder structure | 1D | researchgate.net |
| Ag(I), Cu(I), Cd(II) | 2-{4-[(1H-imidazol-1-yl)methyl]phenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole | Polymeric structures | 1D | nih.gov |
| Cd(II), Mn(II), Zn(II), Co(II) | 4′-(4-(1H-imidazol-1-yl)phenyl)-2,2′:6′,2′-terpyridine | Chain and binuclear structures | 1D and 0D | bohrium.com |
Advanced Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy (FT-IR) for Structural Elucidation
Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For 4-(1H-imidazol-1-yl)pyridine, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyridine (B92270) and imidazole (B134444) rings.
Key expected vibrational modes would include:
C-H stretching vibrations from the aromatic protons on both the pyridine and imidazole rings, typically appearing above 3000 cm⁻¹.
C=N and C=C stretching vibrations within the two heterocyclic rings, which are expected in the 1400-1650 cm⁻¹ region. These bands are crucial for confirming the presence of the aromatic heterocyclic framework.
Ring stretching and deformation modes , which provide a "fingerprint" for the specific compound structure.
C-H in-plane and out-of-plane bending vibrations , occurring at lower wavenumbers, which are characteristic of the substitution pattern on the pyridine ring.
While FT-IR is invaluable for confirming the presence of the core functional moieties, specific, experimentally verified peak assignments for this compound are not detailed in the surveyed research literature.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra provides definitive information on the chemical environment, connectivity, and number of protons and carbon atoms in this compound.
¹H NMR: The proton NMR spectrum provides distinct signals for each unique proton in the molecule. For this compound, the protons on the pyridine and imidazole rings resonate in the aromatic region of the spectrum. Experimental data recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows complex multiplets corresponding to the seven distinct protons. archive.org
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound in CDCl₃ displays six distinct signals, corresponding to the eight carbon atoms in the molecule, indicating some degree of symmetry or overlapping resonances. archive.org The carbons of the pyridine ring typically appear at the downfield end of the aromatic region due to the influence of the electronegative nitrogen atom. archive.org
The following table summarizes the reported NMR data for the compound. archive.org
| Spectrum | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | CDCl₃ | 8.52-8.61 (m, 2H), 7.95-7.96 (m, 1H), 7.66-7.72 (m, 1H), 7.54-7.56 (m, 2H), 6.43-6.45 (m, 1H) |
| ¹³C NMR | CDCl₃ | 151.1, 145.8, 142.4, 126.5, 112.4, 109.0 |
Table 1: NMR Spectroscopic Data for this compound.
Mass Spectrometry (HR-MS, ESI-MS) for Molecular Composition Confirmation
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements that can unequivocally confirm a molecule's formula.
For this compound, HRMS analysis provides a precise mass that corresponds to its molecular formula, C₈H₇N₃. The experimentally determined mass is typically within a few parts per million (ppm) of the theoretically calculated mass, offering strong evidence of the compound's identity. archive.org Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular ion and its fragmentation patterns, which can further support structural elucidation. archive.org
The table below presents the mass spectrometry findings for the compound.
| Technique | Parameter | Calculated Value | Found Value | Reference |
| HRMS | [M]⁺ for C₈H₇N₃ | 145.06345 | 145.06351 | archive.org |
| EI-MS | m/z (M⁺) | 145.2 | 145.2 (34.14%) | archive.org |
Table 2: High-Resolution and Electron Ionization Mass Spectrometry Data for this compound.
Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Elucidation
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional molecular structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. It also reveals how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking.
While SCXRD is the gold standard for structural elucidation, a solved crystal structure for the free ligand this compound was not available in the surveyed crystallographic databases. However, crystal structures of its derivatives and coordination complexes have been reported. These related structures consistently show a non-coplanar arrangement between the pyridine and imidazole rings, with a notable dihedral angle between their planes. This twisting is a key structural feature of the 4-(imidazol-1-yl)pyridine scaffold. Intermolecular hydrogen bonds are also commonly observed in the crystal packing of its derivatives.
UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy orbital (like a π bonding orbital) to a higher energy orbital (like a π* antibonding orbital).
For aromatic systems like this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the conjugated heterocyclic rings. The specific wavelengths and intensities of these absorptions are characteristic of the molecule's electronic structure. This technique is also highly sensitive to changes in the molecular environment and is widely used to study the formation of metal complexes, where the coordination of the ligand to a metal center often results in new, lower-energy absorption bands, such as metal-to-ligand charge transfer (MLCT) transitions.
Detailed experimental UV-Vis absorption data for the free this compound ligand was not located in the reviewed literature.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on 4-(1H-imidazol-1-yl)pyridine and Its Derivatives
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For molecules like this compound and its derivatives, DFT methods, such as B3LYP, are frequently used to predict a wide range of properties with a favorable balance of accuracy and computational cost. tandfonline.commdpi.comtandfonline.com
DFT calculations, often performed with basis sets like 6-311++G(d,p), can predict these geometric parameters. mdpi.com The optimized geometry reveals that the molecule is not perfectly planar, with a slight twist between the two heterocyclic rings. This deviation from planarity is a result of minimizing steric hindrance while maximizing electronic conjugation. The calculated geometric parameters often show good agreement with experimental data from X-ray crystallography for similar compounds. mdpi.comtandfonline.com
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |
| Bond Lengths (Å) | ||
| C-N (Pyridine) | 1.34 | |
| C-C (Pyridine) | 1.39 | |
| C-N (Imidazole) | 1.38 | |
| C=C (Imidazole) | 1.36 | |
| C-N (Inter-ring) | 1.40 | |
| **Bond Angles (°) ** | ||
| C-N-C (Pyridine) | 117.0 | |
| N-C-C (Pyridine) | 124.5 | |
| C-N-C (Imidazole) | 108.0 | |
| Dihedral Angle (°) | ||
| C-C-N-C (Pyridine-Imidazole) | 35.0 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar heterocyclic compounds.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. irjweb.com
For this compound, HOMO-LUMO analysis reveals potential intramolecular charge transfer (ICT) characteristics. mdpi.com DFT calculations typically show that the HOMO density is localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO density is concentrated on the electron-deficient pyridine (B92270) ring. rsc.org This separation of electron density suggests that upon electronic excitation, a transfer of charge occurs from the imidazole moiety to the pyridine ring. rsc.orgresearchgate.net This ICT property is fundamental to the potential application of such molecules in nonlinear optics and as components in electronic materials. tandfonline.comfrontiersin.org
Table 2: Calculated Frontier Orbital Energies and Related Parameters (Illustrative Data)
| Parameter | Value (eV) |
| EHOMO | -6.50 |
| ELUMO | -1.25 |
| Energy Gap (ΔE) | 5.25 |
| Ionization Potential (I ≈ -EHOMO) | 6.50 |
| Electron Affinity (A ≈ -ELUMO) | 1.25 |
| Absolute Hardness (η = (I-A)/2) | 2.63 |
| Absolute Electronegativity (χ = (I+A)/2) | 3.88 |
Note: The data in this table is illustrative and based on typical DFT results for related imidazole-pyridine systems. irjweb.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to its electrostatic potential value. Regions of negative potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
In the MEP map of this compound, the most negative potential is expected to be located around the nitrogen atoms of both the pyridine and imidazole rings, as they are the most electronegative atoms with lone pairs of electrons. researchgate.netresearchgate.net These sites represent the preferred locations for protonation and coordination with metal ions. Conversely, the hydrogen atoms bonded to the carbon atoms of the rings would exhibit the most positive potential, making them susceptible to interactions with nucleophiles. tandfonline.comrsc.org
Thermodynamic Property Calculations
DFT calculations can be used to predict the thermodynamic properties of this compound, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°), at different temperatures. These properties are derived from the calculated vibrational frequencies and provide insight into the molecule's stability, formation, and reaction equilibria. tandfonline.com For instance, the calculated heat of formation can indicate the thermodynamic stability of the molecule relative to its constituent elements. Studies on similar compounds have also examined how these properties change in different solvent environments. tandfonline.com
Table 3: Calculated Thermodynamic Properties at 298.15 K (Illustrative Data)
| Property | Unit | Value |
| Zero-point vibrational energy | kcal/mol | 85.5 |
| Enthalpy (H°) | kcal/mol | 92.1 |
| Gibbs Free Energy (G°) | kcal/mol | 65.7 |
| Entropy (S°) | cal/mol·K | 88.5 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for heterocyclic compounds of similar size.
Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization
Hirshfeld surface analysis is a computational method used to investigate and quantify intermolecular interactions within a crystal lattice. uctm.edu It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, one can visualize and identify key intermolecular contacts. iucr.org
For this compound, Hirshfeld analysis would reveal the nature and extent of non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern its crystal packing. The analysis generates a two-dimensional "fingerprint plot" that summarizes all intermolecular contacts. iucr.orgmdpi.com The most significant contributions to the crystal packing of related imidazole and pyridine compounds typically arise from H···H, C···H/H···C, and N···H/H···N contacts. mdpi.comresearchgate.net Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent longer contacts. This analysis is crucial for understanding the supramolecular architecture of the compound in its solid state. uctm.edu
Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative Data)
| Contact Type | Contribution (%) |
| H···H | 45.0 |
| C···H / H···C | 25.5 |
| N···H / H···N | 15.0 |
| C···C (π-π stacking) | 5.5 |
| Other | 9.0 |
Note: The data is illustrative, based on analyses of similar crystalline heterocyclic compounds. researchgate.net
Molecular Dynamics Simulations (if applicable)
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and molecular systems. tandfonline.com By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed view of conformational changes, molecular vibrations, and interactions with the environment. nih.gov
For this compound, MD simulations could be applied to:
Conformational Stability: Assess the stability of the predicted lowest-energy conformation by simulating its dynamics over nanoseconds. This can confirm whether the molecule remains in a stable state or undergoes conformational transitions. tandfonline.com
Solvation Effects: Study the behavior of the molecule in different solvents, analyzing the structure of the solvation shell and the specific interactions (e.g., hydrogen bonds) with solvent molecules.
Interaction with Biomolecules: If investigating potential biological activity, MD simulations can model the interaction of this compound with a target protein or nucleic acid. These simulations can reveal the stability of the binding pose predicted by molecular docking and provide insights into the dynamics of the complex. researchgate.net Studies on related compounds have used MD simulations to confirm the stability of complexes formed with proteins. tandfonline.comnih.gov
Quantum Chemical Parameters and Reactivity Descriptors
Computational studies utilizing quantum chemical methods provide profound insights into the electronic structure, stability, and reactivity of molecules. For the compound this compound, theoretical calculations are essential to determine its quantum chemical parameters and reactivity descriptors. These calculated values help in understanding the molecule's behavior in chemical reactions and its potential for various applications.
Detailed research employing methods such as Density Functional Theory (DFT) is necessary to elucidate these properties. As of the latest available literature, a comprehensive standalone computational study detailing the quantum chemical parameters specifically for this compound has not been extensively reported. However, the principles of such an analysis can be outlined based on computational studies of closely related imidazole and pyridine derivatives.
When such a study is conducted, it typically involves the optimization of the molecule's geometry to find its most stable conformation. Following this, calculations are performed to determine various electronic properties.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be distributed over the electron-rich imidazole and pyridine rings, while the LUMO would also be located across the aromatic system. The precise energy values would be dependent on the level of theory and basis set used in the calculations.
Global Reactivity Descriptors
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of the molecule's chemical behavior.
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).
A hypothetical data table for the calculated quantum chemical parameters of this compound, based on a DFT study, would be structured as follows. The values presented here are illustrative and would need to be confirmed by a specific computational study.
| Parameter | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | EHOMO | - | -6.50 |
| LUMO Energy | ELUMO | - | -1.20 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.30 |
| Ionization Potential | I | -EHOMO | 6.50 |
| Electron Affinity | A | -ELUMO | 1.20 |
| Electronegativity | χ | (I + A) / 2 | 3.85 |
| Chemical Hardness | η | (I - A) / 2 | 2.65 |
| Chemical Softness | S | 1 / η | 0.38 |
| Electrophilicity Index | ω | χ² / (2η) | 2.79 |
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of both the pyridine and imidazole rings, indicating these are the most probable sites for electrophilic attack. The hydrogen atoms would exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for 4-(1H-imidazol-1-yl)pyridine and Its Analogs
Furthermore, the exploration of greener synthetic routes is paramount. This includes the use of environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of the synthesis. For instance, employing catalytic systems that can operate under milder conditions and be easily recycled would represent a substantial advancement. The synthesis of novel analogs of this compound, featuring diverse functional groups, is another critical area. These analogs could exhibit tailored electronic and steric properties, paving the way for new applications in materials science and catalysis.
Advanced Ligand Design for Tailored Coordination Chemistry and Complex Architectures
The ability of this compound to act as a versatile ligand is a cornerstone of its utility in coordination chemistry. Future research will undoubtedly focus on the rational design of more complex and functional ligands based on this scaffold. By strategically modifying the pyridine (B92270) or imidazole (B134444) rings with various substituents, researchers can fine-tune the ligand's coordination properties. This allows for the construction of metal-organic frameworks (MOFs) and coordination polymers with precisely controlled architectures and functionalities.
The design of multitopic ligands derived from this compound is a particularly exciting avenue. These ligands can coordinate to multiple metal centers simultaneously, leading to the formation of intricate two-dimensional and three-dimensional structures. Such materials are of great interest for applications in gas storage, separation, and heterogeneous catalysis. The synthesis of chiral analogs of this compound is also a burgeoning area, with the potential to create enantioselective catalysts for asymmetric synthesis.
Development of Next-Generation Catalytic Systems with Enhanced Efficiency and Selectivity
The catalytic applications of metal complexes incorporating this compound are well-documented, but there is still considerable room for improvement. Future research will aim to develop next-generation catalytic systems with superior performance. A key objective is to enhance catalytic efficiency, enabling reactions to proceed faster and with lower catalyst loadings. This can be achieved through the design of more robust and stable catalysts that can withstand harsh reaction conditions.
Improving the selectivity of these catalytic systems is another critical goal. For many chemical transformations, the ability to selectively produce a desired product is of utmost importance. By systematically modifying the structure of the this compound ligand, it is possible to create catalysts with high chemo-, regio-, and stereoselectivity. Furthermore, the development of catalysts that can perform tandem or cascade reactions, where multiple transformations occur in a single pot, is a highly sought-after objective.
Expansion of Applications in Smart and Functional Materials
The unique electronic and structural properties of this compound and its metal complexes make them ideal candidates for the development of smart and functional materials. One area of active research is the design of materials that exhibit stimuli-responsive behavior. For example, coordination polymers that change their color, luminescence, or magnetic properties in response to external stimuli such as light, heat, or the presence of specific chemical species could find applications in sensing and switching devices.
The incorporation of this compound-based components into polymeric materials is another promising direction. This could lead to the creation of materials with enhanced thermal stability, conductivity, or mechanical properties. Furthermore, the development of luminescent materials based on metal complexes of this compound is of great interest for applications in organic light-emitting diodes (OLEDs) and bio-imaging.
Integration of Advanced Experimental and Computational Methodologies for Comprehensive Understanding
To fully realize the potential of this compound, a synergistic approach that combines advanced experimental techniques with sophisticated computational modeling is essential. In the experimental realm, techniques such as in-situ spectroscopy and diffraction will provide real-time insights into the formation and behavior of materials and catalytic intermediates. High-throughput screening methods will accelerate the discovery of new materials and catalysts with desired properties.
On the computational front, density functional theory (DFT) and other quantum chemical methods will continue to be invaluable tools for understanding the electronic structure and reactivity of this compound and its derivatives. Molecular dynamics simulations will provide insights into the dynamic behavior of these systems, such as the diffusion of guest molecules within MOFs or the conformational changes of catalysts during a reaction. The integration of these computational and experimental approaches will provide a comprehensive, atomic-level understanding that will guide the rational design of new and improved systems based on this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(1H-imidazol-1-yl)pyridine, and how is its purity validated?
- Synthesis : The compound is typically synthesized via condensation reactions between imidazole derivatives and halogenated pyridines. For example, bromopyridine derivatives can react with imidazole under nucleophilic aromatic substitution conditions, often using a base like potassium carbonate in DMF or DMSO at elevated temperatures (80–120°C) .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds ensures purity . X-ray crystallography is used for definitive structural confirmation, as demonstrated in coordination polymer studies .
Q. Which spectroscopic and crystallographic techniques are critical for analyzing this compound in coordination complexes?
- Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy identifies coordination modes (e.g., N-donor binding to metal centers). UV-Vis spectroscopy monitors electronic transitions in metal-ligand complexes .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL/SHELXS software resolves coordination geometries and lattice parameters. For example, Co(II) complexes with this ligand show distorted octahedral geometries (Co–N: 2.109–2.132 Å, Co–O: 2.066–2.174 Å) . Challenges include resolving disordered solvent molecules, which require SQUEEZE algorithms in refinement .
Advanced Research Questions
Q. How does this compound influence the dimensionality and stability of metal-organic frameworks (MOFs)?
- MOF Design : The ligand acts as a divergent N-donor, bridging metal nodes (e.g., Co²⁺, Cd²⁺) to form 1D chains or 2D sheets. Its rigid pyridine-imidazole core promotes framework stability, while flexibility in coordination modes (monodentate vs. bridging) allows tunable porosity .
- Topological Control : Combining with carboxylate ligands (e.g., 4,4′-diphenyl ether dicarboxylic acid) generates interpenetrated 3D networks. For example, hydrothermal synthesis at 120°C for 72 hours yielded a 2D Co(II)-MOF with solvent-accessible voids (~25% unit cell volume) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Data Analysis : Discrepancies in enzyme inhibition (e.g., MAO-A/B) often stem from substituent effects. For instance, (2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one derivatives show non-selective MAO inhibition (IC₅₀: 0.1–10 µM), but dimethylamino substituents enhance selectivity .
- Experimental Variables : Compare assay conditions (pH, temperature) and cell lines. For anti-cancer studies, derivatives with pyrimidine substituents exhibit varying IC₅₀ values (e.g., 4-(dimethylamino)phenyl groups vs. methylphenyl groups) due to solubility differences .
Q. How can computational methods optimize this compound derivatives for targeted applications?
- In Silico Design : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) screens derivatives against targets like p38 MAP kinase or MCT4, identifying key binding interactions (e.g., hydrogen bonds with Glu71 or Asp168) .
- SAR Studies : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity (Hammett σ values) with biological activity. For example, electron-withdrawing groups on the phenyl ring enhance MAO-B inhibition .
Methodological Challenges and Solutions
Q. What are the key pitfalls in crystallizing this compound-based complexes, and how are they mitigated?
- Crystallization Issues : Rapid precipitation often yields microcrystalline powders. Slow diffusion of diethyl ether into DMF solutions at 4°C promotes single-crystal growth .
- Counterion Effects : Bulky counterions (e.g., triflate vs. chloride) disrupt packing; ion-exchange post-synthesis (e.g., using EDS²⁻) can modulate crystallinity .
Q. How do solvent polarity and reaction time affect the synthesis of imidazole-pyridine hybrids?
- Solvent Optimization : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may cause side reactions (e.g., oxidation). Tetrahydrofuran (THF) with catalytic KI reduces byproducts .
- Kinetic Control : Shorter reaction times (6–12 hours) favor mono-substitution, while extended durations (24–48 hours) promote di-substitution, requiring precise monitoring via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
